1-Propan-2-ylsulfonylazetidin-3-amine
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Overview
Description
1-Propan-2-ylsulfonylazetidin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a propan-2-ylsulfonyl group and an amine group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions to form the azetidine ring The sulfonyl group can then be introduced via sulfonylation reactions using reagents like sulfonyl chlorides
Industrial Production Methods: Industrial production of 1-Propan-2-ylsulfonylazetidin-3-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Propan-2-ylsulfonylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted azetidines.
Scientific Research Applications
1-Propan-2-ylsulfonylazetidin-3-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Propan-2-ylsulfonylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Prop-1-en-2-ylazetidin-2-one: Shares the azetidine ring but has different substituents.
3-Allylazetidin-2-one: Another azetidine derivative with an allyl group.
3-Buta-1,3-dien-1-ylazetidin-2-one: Contains a butadiene substituent.
Uniqueness: 1-Propan-2-ylsulfonylazetidin-3-amine is unique due to the presence of both the sulfonyl and amine groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other azetidine derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H14N2O2S |
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Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-propan-2-ylsulfonylazetidin-3-amine |
InChI |
InChI=1S/C6H14N2O2S/c1-5(2)11(9,10)8-3-6(7)4-8/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
KCOYKSLHPJLYJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC(C1)N |
Origin of Product |
United States |
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